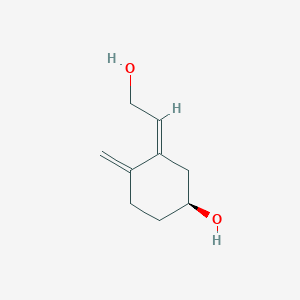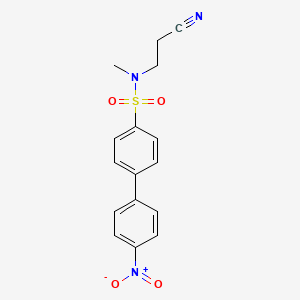
N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a cyanoethyl group, a methyl group, a nitro group, and a biphenyl sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide core. This can be achieved through a series of reactions, including nitration, sulfonation, and amination. The cyanoethyl and methyl groups are then introduced through alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .
Aplicaciones Científicas De Investigación
N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the sulfonamide moiety can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE: is compared with other biphenyl sulfonamide derivatives, such as:
Uniqueness
The unique combination of functional groups in N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE provides distinct chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C16H15N3O4S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-methyl-4-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O4S/c1-18(12-2-11-17)24(22,23)16-9-5-14(6-10-16)13-3-7-15(8-4-13)19(20)21/h3-10H,2,12H2,1H3 |
Clave InChI |
AUICVIVIEGJBBS-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
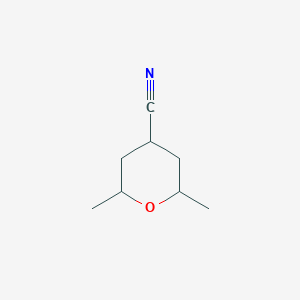
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
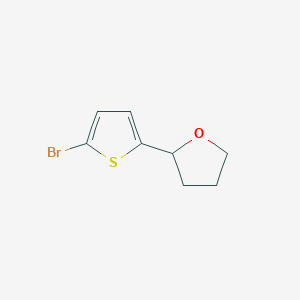
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
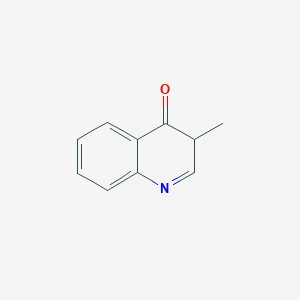
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
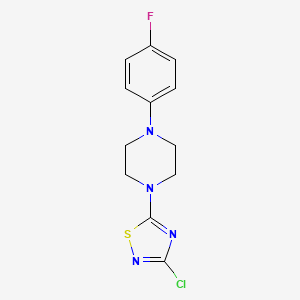

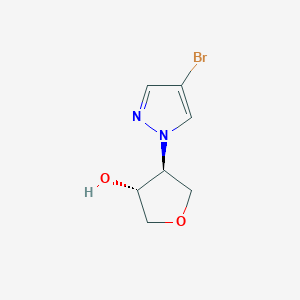
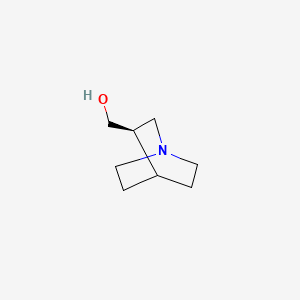

![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
